1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone

Physicochemical profiling Drug-likeness Lead optimization

1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone (CAS 923106-13-2, MFCD08064701) is a spirocyclic building block combining a 1,4-dioxa-8-azaspiro[4.5]decane motif with a 2-nitro-5-substituted acetophenone pharmacophore. The dioxa-azaspiro scaffold is present in the antitubercular clinical candidate BTZ043 (DprE1 inhibitor, MIC 2.3 nM against M.

Molecular Formula C15H18N2O5
Molecular Weight 306.318
CAS No. 923106-13-2
Cat. No. B2446521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone
CAS923106-13-2
Molecular FormulaC15H18N2O5
Molecular Weight306.318
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)N2CCC3(CC2)OCCO3)[N+](=O)[O-]
InChIInChI=1S/C15H18N2O5/c1-11(18)13-10-12(2-3-14(13)17(19)20)16-6-4-15(5-7-16)21-8-9-22-15/h2-3,10H,4-9H2,1H3
InChIKeyQARQUHPVVTXZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone (CAS 923106-13-2): Procurement-Relevant Structural and Class Profile


1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone (CAS 923106-13-2, MFCD08064701) is a spirocyclic building block combining a 1,4-dioxa-8-azaspiro[4.5]decane motif with a 2-nitro-5-substituted acetophenone pharmacophore. The dioxa-azaspiro scaffold is present in the antitubercular clinical candidate BTZ043 (DprE1 inhibitor, MIC 2.3 nM against M. tuberculosis H37Rv) [1] and in sigma-1 receptor ligands with sub-10 nM Ki values (e.g., 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, Ki = 5.4 nM at sigma-1) [2]. Commercially, this compound is available from multiple vendors at declared purities of 95–98% in research-scale quantities (1–10 mg), with a catalog price gradient reflecting synthesis complexity rather than bioassay-validated potency . No independent primary research publication reports biological activity specifically for this compound as of the search date.

Why Simple Spirocycle Interchange Fails: Ortho-Nitro-Acetophenone Differentiation in 923106-13-2 Procurement


Within the 1,4-dioxa-8-azaspiro[4.5]decane chemical family, substituent position and electronic character profoundly alter target engagement. The ortho-nitro group in 923106-13-2 creates an intramolecular hydrogen bond with the adjacent acetyl carbonyl, locking a planar conformation that is absent in the para-nitro regioisomer (1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-nitrophenyl)ethanone, which shares the same molecular formula C15H18N2O5 but a fundamentally different 3D pharmacophore) . In sigma-1 receptor ligand series, substitution pattern on the phenyl ring determines whether a compound exhibits nanomolar receptor affinity (Ki 5.4 nM with a 2-fluoroethoxybenzyl substituent) or negligible binding [1]; the 2-nitro-5-(spiro)acetophenone topology of the target compound places both hydrogen-bond-accepting and -donating motifs in a geometry that cannot be replicated by 4-nitrophenyl (CAS 79421-42-4) or 2-fluoro-4-nitrophenyl (CAS 252336-82-6) analogs lacking the acetyl group. Generic class-level substitution therefore fails on geometric and electronic grounds.

Quantitative Procurement Evidence: CAS 923106-13-2 vs. Structural Analogs


Physicochemical Property Differentiation: Predicted pKa and Hydrogen-Bonding Capacity

The target compound's predicted pKa of -0.70 (+/- 0.40) is substantially more acidic than the pKa of 2.59 (+/- 0.40) for the non-acetylated analog 8-(2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 218610-20-9) . This approximately 3.3 log unit difference indicates the acetyl carbonyl exerts a strong electron-withdrawing effect that increases the acidity of the protonated spiro-nitrogen, altering ionization state at physiological pH and potentially affecting membrane permeability, solubility, and protein binding. The target compound also has a higher predicted boiling point (532.1 +/- 50.0 deg C vs. 424.7 +/- 45.0 deg C for the non-acetylated analog), reflecting stronger intermolecular interactions attributable to the acetyl group.

Physicochemical profiling Drug-likeness Lead optimization

Scaffold Topology: Ortho-Nitro-Acetophenone vs. 4-Nitrophenyl Regioisomer

The target compound places the nitro group ortho to the acetyl substituent on the phenyl ring, creating an intramolecular H-bond that planarizes the acetophenone moiety. This contrasts with the regioisomer 1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-nitrophenyl)ethanone (same MF C15H18N2O5) , where the nitro group is para to the acetyl-bearing position and cannot engage in intramolecular hydrogen bonding. In sigma-1 receptor ligands sharing the 1,4-dioxa-8-azaspiro[4.5]decane core, the benzyl substitution pattern determines selectivity: compound 5a with a 4-(2-fluoroethoxy)benzyl group achieves 30-fold sigma-1/sigma-2 selectivity and 1404-fold selectivity over the vesicular acetylcholine transporter [1]. The ortho-nitro-acetophenone topology in 923106-13-2 presents a distinct hydrogen-bonding surface that is not reproduced by any commercially available analog.

Molecular recognition Isosteric replacement Pharmacophore design

Purity and Availability Gradient: Commercial Supply Quality Benchmarks

The target compound is available from two independent vendors at distinct purity grades: CheMenu at 95%+ purity (Catalog CM726437) and Leyan at 98% purity (Catalog 1620062) in quantities from 1 mg to 10 mg . By comparison, the non-acetylated analog 8-(2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 218610-20-9) is more widely stocked with published synthetic routes from 2-fluoronitrobenzene and 1,4-dioxa-8-aza-spiro[4.5]decane (70 deg C, pyridine, 1 day) [1], suggesting the acetylated target compound requires additional synthetic steps that increase cost and reduce commercial availability. The 98% purity specification from Leyan meets the typical threshold for biological assay-grade material (>=95%), but no vendor provides an analytical certificate with batch-specific HPLC or NMR validation in public listings.

Chemical procurement Quality control Research supply chain

Class-Level Biological Relevance: Antimycobacterial and Sigma Receptor Activity of the Spirocyclic Core

While no direct bioassay data exist for 923106-13-2, the 1,4-dioxa-8-azaspiro[4.5]decane moiety is a validated pharmacophore in two therapeutic areas. In antimycobacterial research, indole derivatives bearing this spirocycle at position 3 exhibited balanced potency profiles against M. bovis BCG and M. tuberculosis H37Rv, with MIC values in the low micromolar range and demonstrated membrane permeabilization as the mechanism of action [1]. The clinical-stage DprE1 inhibitor BTZ043—which incorporates a 2-methyl-1,4-dioxa-8-azaspiro[4.5]decane fragment—achieves MIC values of 2.3 nM (M. tuberculosis H37Rv) and 9.2 nM (M. smegmatis) [2]. In sigma receptor pharmacology, the 1,4-dioxa-8-azaspiro[4.5]decane derivative 5a achieves Ki = 5.4 nM at sigma-1 with 30-fold sigma-2 selectivity, and its 18F-labeled analog demonstrates tumor-specific uptake in PET imaging [3]. These class-level data establish the spirocyclic core as productive for target engagement, but do not predict the specific activity of 923106-13-2, whose 2-nitro-acetophenone substituent has no direct precedent in published SAR series.

Antitubercular drug discovery Sigma receptor pharmacology Membrane-targeting antibacterials

Procurement-Matched Application Scenarios for 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone (923106-13-2)


Focused Library Design for Sigma-1 Receptor Ligand Optimization

Procure 923106-13-2 as a scaffold-diversification building block for sigma-1 receptor ligand libraries. The 1,4-dioxa-8-azaspiro[4.5]decane core has demonstrated sub-10 nM sigma-1 affinity with 30-fold subtype selectivity when appropriately substituted [1]. The ortho-nitro-acetophenone moiety in 923106-13-2 provides a hydrogen-bond-rich surface distinct from the 4-(2-fluoroethoxy)benzyl substituent in the reference compound 5a (Ki = 5.4 nM), enabling exploration of alternative binding interactions within the sigma-1 pharmacophore model. Screen the compound in a sigma-1/sigma-2 radioligand displacement panel to determine whether the 2-nitro substitution pattern enhances or diminishes receptor affinity relative to known 4-substituted analogs.

Antimycobacterial Hit Expansion from the BTZ043 Chemotype

Use 923106-13-2 as a simplified fragment analog of BTZ043 for DprE1 inhibitor SAR exploration. BTZ043 (MIC 2.3 nM against M. tuberculosis H37Rv) incorporates a 1,4-dioxa-8-azaspiro[4.5]decane linked to an 8-nitro-benzothiazinone warhead [2]. The target compound retains the nitroaryl-spirocyclic topology but replaces the complex benzothiazinone with a synthetically accessible acetophenone, enabling assessment of whether the spirocyclic-nitroaryl substructure alone contributes to whole-cell antimycobacterial activity. Evaluate in a broth microdilution assay against M. bovis BCG and M. tuberculosis H37Rv alongside the non-acetylated analog 8-(2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 218610-20-9) to isolate the contribution of the acetyl group to membrane permeability and target engagement.

Physicochemical Benchmarking for Lead-Likeness Optimization

Deploy 923106-13-2 as a physicochemical probe to benchmark the impact of the ortho-nitro-acetophenone motif on drug-likeness parameters. The predicted pKa of -0.70 indicates the spirocyclic nitrogen is predominantly unprotonated at physiological pH, which may reduce hERG liability (common in basic spirocyclic amines) but also potentially limit solubility. Measure experimental logD7.4, kinetic solubility (PBS, pH 7.4), and parallel artificial membrane permeability assay (PAMPA) values, and compare directly against the non-acetylated comparator 8-(2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (predicted pKa 2.59) to quantify how the acetyl group modifies the developability profile of the spirocyclic scaffold.

Synthetic Intermediate for Late-Stage Functionalization

Employ 923106-13-2 as a synthetic intermediate for further derivatization. The acetyl group serves as a handle for ketone-based transformations (reductive amination, oxime formation, Wittig olefination), while the nitro group can be reduced to an aniline for amide coupling or diazotization chemistry. The spirocyclic ketal is stable under basic conditions but can be deprotected under acidic conditions to reveal a ketone for further elaboration. This orthogonal reactivity profile is not available in non-acetylated analogs (e.g., CAS 218610-20-9) or regioisomeric 4-nitrophenyl compounds, making 923106-13-2 a strategically distinct choice for diversity-oriented synthesis campaigns targeting the 1,4-dioxa-8-azaspiro[4.5]decane chemical space.

Quote Request

Request a Quote for 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.